4-(4-fluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid
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Overview
Description
4-(4-fluorophenyl)-2-oxabicyclo[211]hexane-5-carboxylic acid is a bicyclic compound that features a fluorophenyl group and an oxabicyclohexane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using organic or iridium photoredox catalysts under blue LED irradiation, yielding good results for a range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline, providing access to valuable bicyclic scaffolds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthetic routes mentioned above can be scaled up for larger production. The use of photoredox catalysts and blue LED irradiation can be adapted for industrial settings, ensuring efficient and high-yield synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(4-fluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using standard reducing agents.
Substitution: The fluorophenyl group allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles like amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
4-(4-fluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for drug development, particularly in designing bioactive molecules.
Materials Science: Its bicyclic structure and fluorine content can be utilized in developing new materials with specific properties.
Biological Studies: The compound can be used to study the effects of fluorinated bicyclic compounds on biological systems.
Mechanism of Action
The mechanism of action for 4-(4-fluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid involves its interaction with molecular targets and pathways in biological systems. The fluorophenyl group can interact with various enzymes and receptors, potentially inhibiting or activating specific pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.1.0]hexanes: These compounds share a similar bicyclic structure but differ in the positioning of the fluorophenyl group.
Fluoroquinolones: These compounds contain fluorine and have applications in medicinal chemistry, similar to 4-(4-fluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid.
Uniqueness
This compound is unique due to its specific bicyclic structure and the presence of a fluorophenyl group. This combination provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
2168092-65-5 |
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Molecular Formula |
C12H11FO3 |
Molecular Weight |
222.21 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid |
InChI |
InChI=1S/C12H11FO3/c13-8-3-1-7(2-4-8)12-5-9(16-6-12)10(12)11(14)15/h1-4,9-10H,5-6H2,(H,14,15) |
InChI Key |
LKTNVOBQYIJLHD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C1(CO2)C3=CC=C(C=C3)F)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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